N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride
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Description
N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride is a useful research compound. Its molecular formula is C22H28ClN3OS and its molecular weight is 418. The purity is usually 95%.
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Biological Activity
N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride is a synthetic compound that has garnered interest in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and associated case studies.
The compound's molecular formula is C23H30ClN3O4S2, with a molecular weight of approximately 512.1 g/mol. Its structure features a dimethylaminoethyl group, a benzo[d]thiazole moiety, and a phenylpropanamide backbone, which contribute to its biological properties.
Property | Value |
---|---|
Molecular Formula | C23H30ClN3O4S2 |
Molecular Weight | 512.1 g/mol |
CAS Number | 1216386-90-1 |
Receptor Interaction
Research indicates that compounds similar to this compound often interact with various neurotransmitter receptors, including serotonin and dopamine receptors. These interactions can lead to significant neuropharmacological effects, impacting mood, cognition, and perception .
Cytotoxicity Studies
Studies examining the cytotoxic effects of related compounds have demonstrated that they can induce mitochondrial dysfunction and increase reactive oxygen species (ROS) production in neuronal cell lines. This suggests a potential for neurotoxicity associated with high concentrations of these compounds .
In Vitro Studies
In vitro studies have shown that this compound exhibits notable cytotoxicity against various cancer cell lines. For instance, it has been tested against SH-SY5Y neuroblastoma cells, demonstrating concentration-dependent cytotoxic effects. The mechanisms involved include disruption of mitochondrial membrane potential and alterations in intracellular calcium levels .
Therapeutic Potential
The compound's structure suggests potential applications in treating neurological disorders or as an anticancer agent. The benzo[d]thiazole moiety is known for its biological activity, including anti-inflammatory and anticancer properties. Compounds containing this structure have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells .
Case Study 1: Neurotoxicity Assessment
A study assessing the neurotoxic effects of substituted phenethylamines found that compounds with similar structures to this compound exhibited significant cytotoxicity in differentiated SH-SY5Y cells. The study highlighted the importance of understanding the underlying mechanisms of toxicity to evaluate the safety profiles of such compounds .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of benzothiazole derivatives revealed that they could effectively inhibit cell proliferation in various cancer lines through mechanisms involving apoptosis and cell cycle arrest. This positions this compound as a candidate for further development in cancer therapy .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-phenylpropanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3OS.ClH/c1-16-10-12-19-21(17(16)2)23-22(27-19)25(15-14-24(3)4)20(26)13-11-18-8-6-5-7-9-18;/h5-10,12H,11,13-15H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSMDWOHWJDHCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CCN(C)C)C(=O)CCC3=CC=CC=C3)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.